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Compound of Interest

Compound Name: Rebaudioside G

Cat. No.: B1342904

A Comparative Sensory Analysis: Rebaudioside
G vs. Rebaudioside M

A comprehensive guide for researchers and product development professionals on the distinct
taste profiles of two prominent steviol glycosides.

In the ever-evolving landscape of non-nutritive sweeteners, Rebaudioside M (Reb M) has
emerged as a frontrunner, lauded for its clean, sugar-like taste profile. While extensive
research has elucidated the sensory attributes of Reb M, a direct comparative sensory profiling
with Rebaudioside G (Reb G) remains less documented in publicly available scientific
literature. This guide synthesizes the existing sensory data for Reb M and outlines the standard
methodologies used for such evaluations, providing a framework for understanding the sensory
characteristics of these steviol glycosides.

Sensory Profile Comparison

While direct comparative studies between Rebaudioside G and Rebaudioside M are limited,
the sensory profile of Reb M has been extensively characterized. Reb M is consistently
reported to have a taste profile that closely mimics that of sucrose, with significantly reduced
bitterness, astringency, and licorice-like aftertaste compared to earlier generation steviol
glycosides like Rebaudioside A (Reb A).[1][2][3]

Key Sensory Attributes of Rebaudioside M:
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e High Sweetness Potency: Reb M is estimated to be 200 to 350 times sweeter than sucrose.

[1]14]

o Clean, Sugar-like Taste: Sensory panels consistently describe Reb M as having a clean
sweetness with a taste profile very similar to sugar.

» Reduced Off-Flavors: Compared to Reb A, Reb M exhibits a significant reduction in
bitterness, astringency, and licorice aftertaste.[1][2] In some studies, trained panelists did not
detect any significant bitter or licorice off-taste at concentrations equivalent to 10% sucrose.

[4]

o Aftertaste: While Reb M has a cleaner finish than many other steviol glycosides, some
studies note a slightly more intense and lingering sweet aftertaste compared to sucrose or
aspartame.[4]

Due to a lack of specific sensory data for Rebaudioside G in the reviewed literature, a direct
guantitative comparison with Rebaudioside M cannot be provided at this time. Rebaudioside G
is recognized as one of the naturally occurring steviol glycosides in the stevia plant, but its
detailed sensory profile and comparison to other high-purity rebaudiosides are not as well-

documented.

Quantitative Sensory Data: Rebaudioside M

The following table summarizes the sensory attributes of Rebaudioside M in comparison to
sucrose and Rebaudioside A, based on data from various sensory panel studies.
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Sensory Rebaudioside Rebaudioside Sucrose .
. Citation(s)
Attribute M A (Reference)
Sweetness High (200-350x High (200-400x
: 1x [11[4]
Intensity sucrose) sucrose)
) Very Low to )
Bitterness Moderate to High  None [11[2]
None
Astringency Very Low Low to Moderate  None [1]
Licorice Very Low to
Low to Moderate  None [4]
Aftertaste None
Moderate to High  Moderate
Sweet Aftertaste ) ) ) ) Low [4]
(lingering) (lingering)
Overall Liking High Moderate High [5]

Experimental Protocols

The sensory evaluation of steviol glycosides typically involves trained sensory panels or

consumer panels using standardized methodologies.

Key Experimental Methodologies:

o Quantitative Descriptive Analysis (QDA®): This method utilizes a trained panel of assessors

to identify, describe, and quantify the sensory attributes of a product. Panelists are trained to

recognize and scale the intensity of specific attributes such as sweetness, bitterness,

metallic taste, and various aftertastes.

e Spectrum™ Descriptive Analysis: Similar to QDA, this method uses a trained panel to

evaluate sensory characteristics against a standardized universal scale of intensity for each

attribute.

e Check-All-That-Apply (CATA): This consumer-based method provides participants with a list

of sensory descriptors, and they select all the terms that they perceive in the sample. This

method is often used to understand the overall sensory profile and aftertaste characteristics

from a consumer perspective.[2]

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8017029/
https://www.mdpi.com/2304-8158/9/8/1026
https://pmc.ncbi.nlm.nih.gov/articles/PMC8017029/
https://www.fda.gov/files/food/published/GRAS-Notice-000744--Steviol-Glycosides-Consisting-Primarily-of-Rebaudioside-M.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8017029/
https://www.mdpi.com/2304-8158/9/8/1026
https://www.mdpi.com/2304-8158/9/8/1026
https://www.researchgate.net/publication/343404593_Consumer-Based_Sensory_Characterization_of_Steviol_Glycosides_Rebaudioside_A_D_and_M
https://www.fda.gov/files/food/published/GRAS-Notice-000744--Steviol-Glycosides-Consisting-Primarily-of-Rebaudioside-M.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Example Experimental Workflow for Sensory Profiling:

A typical sensory evaluation of a steviol glycoside would follow a structured workflow to ensure
reliable and unbiased results.

Preparation Phase

Sample Preparation

Panelist Screening & Training (e.g., solutions in water)

!

Experimental Design
(e.g., blinding, randomization)

gvaluation Phase

Sensory Evaluation Sessions
(e.g., QDA, CATA)

Analys*s Phase

Data Collection

'

Statistical Analysis
(e.g., ANOVA, PCA)

'

Reporting & Interpretation

Click to download full resolution via product page

Figure 1: A generalized workflow for the sensory profiling of sweeteners.
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Taste Receptor Signaling Pathways

The perception of sweetness and bitterness from steviol glycosides is mediated by specific
taste receptors on the tongue.

The sweet taste is primarily detected by the TLR2/T1R3 G-protein coupled receptor. The bitter
off-tastes associated with some steviol glycosides are mediated by a subset of the T2R family
of bitter taste receptors, with hTAS2R4 and hTAS2R14 being specifically implicated.[6] The
downstream signaling for both sweet and bitter tastes involves the activation of the TRPM5 ion
channel.

Intracellular Signaling
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Figure 2: Simplified signaling pathway for sweet and bitter taste perception of steviol
glycosides.

Conclusion
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Rebaudioside M stands out as a high-potency sweetener with a sensory profile remarkably
similar to sucrose, characterized by its clean sweetness and lack of significant bitterness or
other off-notes. This makes it a highly attractive ingredient for sugar reduction in a wide range
of food and beverage applications. While Rebaudioside G is another naturally occurring steviol
glycoside, a detailed public record of its sensory profile is not readily available, precluding a
direct comparison with Rebaudioside M. Further research focusing on the sensory
characterization of less common steviol glycosides like Reb G is warranted to provide a more
complete understanding of their potential as sugar substitutes. Researchers and drug
development professionals are encouraged to conduct their own sensory evaluations using
standardized protocols to determine the suitability of these ingredients for their specific
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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